molecular formula C6H6N2O4 B1329511 2-Methyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 5313-35-9

2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No. B1329511
CAS RN: 5313-35-9
M. Wt: 170.12 g/mol
InChI Key: DCYCQZSHGUXYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a derivative of imidazole-4,5-dicarboxylic acid, which is a compound of interest due to its versatile coordination modes and potential hydrogen-bonding capabilities. This compound and its derivatives are widely used in the synthesis of new coordination polymers and have applications in various fields such as catalysis, gas separation, adsorption, and pharmacology . The unique structure, which includes multiple heteroatoms and the ability to lose protons, allows for a variety of chemical interactions and functionalities.

Synthesis Analysis

The

Scientific Research Applications

Supramolecular Complexes

2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H3L1) is used in the creation of supramolecular complexes. For instance, when treated with ZnSO4 or ZnCl2, it forms zinc(II) supramolecules with distinct molecular structures, characterized by X-ray diffraction and IR analysis. These complexes demonstrate unique thermal behaviors, indicating potential applications in materials science and chemistry (Sang et al., 2011).

Biomimetic Complexes

The imidazole-4,5-dicarboxylic acid derivative is also a model for biomimetic complexes. It plays a key role in synthesizing Cu(II) and Ni(II) complexes, which have been studied for their stability and decomposition mechanism using thermoanalytical techniques and mass spectrometry (Materazzi et al., 2013).

Metal-Imidazole Frameworks

Thisacid is instrumental in the synthesis of novel metal-imidazole frameworks. These frameworks, involving metals like zinc, cadmium, and silver, display a range of structures from discrete compounds to one-, two-, and three-dimensional frameworks. The variation in alkyl groups on the 2-position of the ligand leads to diverse structures. These compounds are also characterized by their photoluminescence properties, making them of interest in the field of materials science (Zhai et al., 2013).

Coordination Polymers

Imidazole-4,5-dicarboxylic acid derivatives are widely utilized in creating coordination polymers. These polymers exhibit various bridging coordination modes and potential hydrogen-bonding capabilities, leading to unique one-dimensional coordination polymers. Such polymers have significant distorted octahedral coordination geometry and form complex three-dimensional structures in solid-state, indicating potential applications in catalysis and materials chemistry (Liu et al., 2018).

Luminescence Sensing

Compounds derived from imidazole-4,5-dicarboxylic acid have been used to create lanthanide(III)-organic frameworks. These frameworks exhibit strong emission bands and are sensitive to benzaldehyde-based derivatives, suggesting their use as potential fluorescence sensors for chemicals (Shi et al., 2015).

Drug Design and Medical Chemistry

Derivatives of imidazole-4,5-dicarboxylic acid are key in drug design and medical chemistry. They are used as building blocks in synthesizing a variety of compounds, including those that exhibit biological activities such as central nervous system stimulation and antiproliferative activity. These derivatives are also explored as potential ligands in NMDA receptor studies (Brusina et al., 2016).

Safety And Hazards

When handling 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

The future directions of research on 2-Methyl-1H-imidazole-4,5-dicarboxylic acid could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to fully understand its safety and hazards .

properties

IUPAC Name

2-methyl-1H-imidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCQZSHGUXYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201214
Record name 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-imidazole-4,5-dicarboxylic acid

CAS RN

5313-35-9
Record name 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5313-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005313359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5313-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-imidazole-4,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLIMIDAZOLE-4,5-DICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM9VJ9ZHA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 2
2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 3
2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Citations

For This Compound
72
Citations
F Li, X Zhang, ML Sun, Y Sun, J Lu, XY Cao… - Crystal Growth & …, 2019 - ACS Publications
Precisely Tuning the Coordination Modes of the 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Ligand, Affording a Series of Metal–Organic Compounds with Diverse Structures and …
Number of citations: 9 pubs.acs.org
XL Nie, ZQ Xiong, YG Tu - Zeitschrift für Kristallographie-New Crystal …, 2012 - degruyter.com
C 14 H 22 CoN 4 O 13 , triclinic,P1̄(no. 2), a = 7.153(1) Å, b = 8.882(2) Å, c = 9.338(2) Å, α = 66.055(2), β = 88.411(2), γ = 70.870(2),V = 508.4 Å 3 , Z = 1,R gt (F) = 0.0326, wR ref (F 2 ) …
Number of citations: 3 www.degruyter.com
X Cao, Y Liu, L Wang, G Li - Inorganica Chimica Acta, 2012 - Elsevier
Five coordination polymers bearing 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid (H 3 MOPhIDC) formulated as [Zn 2 (μ 2 -HMOPhIDC) 2 (phen) 2 ] n (phen=1,10-…
Number of citations: 16 www.sciencedirect.com
LX Xie, XW Hou, YT Fan, HW Hou - Crystal growth & design, 2012 - ACS Publications
Hydrothermal reactions of Mn(II), Co(II), Cu(II), and Cd(II) salts with 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-imidazole-4,5-dicarboxylic acid (H 3 tmidc) lead to four novel coordination …
Number of citations: 34 pubs.acs.org
N Chen, J Zhang, YC Gao, ZL Yang… - Journal of Coordination …, 2011 - Taylor & Francis
Two polymeric frameworks, [Zn 5 (MIDC) 2 (HMIDC) 2 (phen) 5 ] n (1) (H 3 MIDC = 2-methyl-1H-imidazole-4,5-dicarboxylic acid, phen = 1,10-phenanthroline) and {[Ca 2 (HEIDC) 2 (H 2 …
Number of citations: 15 www.tandfonline.com
M Guo, N Chen, YC Gao, HJ Lu, G Li - Journal of Coordination …, 2012 - Taylor & Francis
Five lanthanide(III) coordination polymers with 2-methyl-1H-imidazole-4,5-dicarboxylic acid (H 3 MIDC) and ammonium oxalate, {[(Ln1) 2 (HMIDC) 2 (C 2 O 4 )(H 2 O) 3 ] · 3H 2 O} n (…
Number of citations: 15 www.tandfonline.com
Z Yang, N Chen, C Wang, L Yan… - Synthesis and Reactivity in …, 2012 - Taylor & Francis
Four complexes, [Cd(H 2 PIDC) 2 (2,2’-bipy)] (1), [Ni(H 2 PIDC) 2 (H 2 O) 2 ]·4H 2 O (2), [Co(H 2 PIDC) 2 (H 2 O) 2 ] (3), and [Mn (H 2 PIDC) 2 (H 2 O) 2 ] (4) have been hydro(solvo)…
Number of citations: 10 www.tandfonline.com
ZF Li, XB Luo, YC Gao, HJ Lu, G Li - Inorganica Chimica Acta, 2012 - Elsevier
Four polymeric frameworks, {[Cd(HMIDC)(phen)]·H 2 O} n (1), {[Cd 4 (HMIDC) 4 ]·8H 2 O} n (2), Cd(HMIDC)(2,2′-bipy)] n (3), and {[Cd(HEIDC)(2,2′-bipy)] 2 } n (4) (H 3 MIDC=2-methyl…
Number of citations: 44 www.sciencedirect.com
Y Zhu, W Wang, M Guo, G Li, H Lu - Inorganic Chemistry Communications, 2011 - Elsevier
An unprecedented mixed-valence Cu(I)/Cu(II) metal-organic framework {[Cu 2 (HPhIDC)(OH)]·H 2 O} n (H 3 PhIDC=2-phenyl-1H-imidazole-4,5-dicarboxylic acid) (1) has been …
Number of citations: 47 www.sciencedirect.com
S Wang, G Li, Q Huo, Y Liu - Inorganic Chemistry Communications, 2013 - Elsevier
Two new coordination polymers, |DMF|[Zn 2 (C 7 N 2 O 4 H 6 ) 2 (C 10 N 2 H 8 )] (1) and |(H 2 O) 3 |[Co(C 8 N 2 O 4 H 9 ) 2 (H 2 O) 2 ] (2) have been synthesized based on 2-ethyl-1H-…
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.